molecular formula C10H14ClNO2 B1472499 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1803590-90-0

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1472499
CAS No.: 1803590-90-0
M. Wt: 215.67 g/mol
InChI Key: OJFKGCMYPDEXBS-UHFFFAOYSA-N
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Description

Classification within nitrogen-oxygen heterocyclic frameworks

This compound belongs to the extensively studied class of heterocyclic compounds containing nitrogen and oxygen as the exclusive ring heteroatoms. Within the comprehensive classification system established by the United States Patent and Trademark Office, this compound falls under the category C07D 261/00-C07D 273/00, specifically designated for heterocyclic compounds having nitrogen and oxygen as the only ring hetero atoms. The benzoxazepine scaffold represents a fusion of benzene and oxazepine rings, creating a seven-membered heterocyclic system that demonstrates unique electronic and steric properties.

The compound's structural framework can be understood through the lens of heterocyclic nomenclature principles. According to the Hantzsch-Widman nomenclature system recommended by the International Union of Pure and Applied Chemistry, the oxazepine designation indicates a seven-membered ring containing one nitrogen and one oxygen atom. The tetrahydro prefix signifies the saturation of four carbon-carbon double bonds within the ring system, while the benzofused nature creates the characteristic bicyclic arrangement.

Research indicates that heterocyclic compounds containing nitrogen and oxygen heteroatoms comprise a substantial portion of known organic compounds, with more than half of all identified compounds falling into this category. The specific positioning of the methoxy group at the 7-position provides additional functionality that can influence both chemical reactivity and potential biological activity. This structural arrangement places the compound within the broader family of benzoxazepines that have demonstrated significant pharmaceutical relevance.

Historical context of benzoxazepine research

The development of benzoxazepine chemistry traces its origins to the mid-twentieth century exploration of seven-membered heterocyclic systems. Early research in this field was driven by the recognition that benzoxazepines represented a privileged scaffold in medicinal chemistry, offering unique structural features that could be exploited for drug development. The systematic study of these compounds gained momentum as researchers recognized their potential for exhibiting diverse biological activities.

Historical literature reveals that benzoxazepine research was significantly influenced by the discovery of naturally occurring compounds containing similar structural motifs. The identification of these scaffolds in biologically active molecules provided the impetus for synthetic chemists to develop methodologies for constructing benzoxazepine frameworks. This led to the establishment of various synthetic routes, including multi-component reactions and cyclization strategies that could efficiently generate the desired seven-membered ring systems.

The pharmaceutical industry's interest in benzoxazepines was further heightened by the development of compounds such as loxapine, which demonstrated significant therapeutic potential. Loxapine, a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, provided early evidence that benzoxazepine-containing compounds could serve as effective therapeutic agents. This success encouraged continued research into the synthesis and evaluation of related structures, including various substituted benzoxazepines.

Contemporary research has established that benzoxazepines represent one of the most important classes of seven-membered heterocycles, with applications spanning multiple therapeutic areas. The historical progression from initial synthetic challenges to current sophisticated methodologies reflects the maturation of heterocyclic chemistry as a discipline and the growing understanding of structure-activity relationships in this chemical space.

Significance in heterocyclic chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual structural characteristics to encompass broader principles of heterocyclic synthesis and reactivity. Seven-membered heterocycles containing oxygen and nitrogen represent a challenging synthetic target due to the inherent ring strain and conformational flexibility associated with medium-sized rings. The successful synthesis and characterization of this compound demonstrates the advancement of synthetic methodologies capable of addressing these challenges.

From a fundamental chemistry perspective, the benzoxazepine scaffold provides valuable insights into the electronic properties of fused heterocyclic systems. The presence of both nitrogen and oxygen heteroatoms creates multiple sites for potential hydrogen bonding interactions, while the aromatic benzene ring contributes to the overall electronic delocalization within the molecule. These structural features make benzoxazepines particularly interesting from the standpoint of molecular recognition and binding interactions.

The methoxy substitution at the 7-position introduces additional complexity to the electronic structure of the molecule. Methoxy groups are known to be electron-donating substituents that can significantly influence the reactivity and properties of aromatic systems. In the context of the benzoxazepine framework, this substitution pattern may affect both the chemical stability of the compound and its potential for participating in various chemical transformations.

Research has demonstrated that benzoxazepine derivatives exhibit remarkable structural diversity, with different substitution patterns leading to compounds with distinct properties and potential applications. The systematic study of compounds such as this compound contributes to the broader understanding of structure-property relationships in heterocyclic chemistry, providing valuable data for the design of new compounds with desired characteristics.

Overview of benzoxazepine scaffold in scientific literature

The benzoxazepine scaffold has garnered considerable attention in the scientific literature due to its remarkable versatility and potential for diverse applications. Recent comprehensive studies have identified benzoxazepines as privileged scaffolds in medicinal chemistry, with documented activities including anti-inflammatory, antifungal, antithrombotic, anti-epileptic, and anti-convulsant properties. This broad spectrum of biological activities has positioned benzoxazepines as important targets for pharmaceutical research and development.

Contemporary literature emphasizes the unique structural characteristics of benzoxazepines that contribute to their biological relevance. The seven-membered heterocyclic ring system provides conformational flexibility that allows these compounds to adopt multiple three-dimensional conformations, potentially enabling interactions with diverse biological targets. The presence of multiple hydrogen bond acceptor sites, including the ether oxygen and the nitrogen atom, enhances the potential for specific binding interactions with proteins and enzymes.

Recent synthetic developments have focused on the development of efficient methodologies for constructing benzoxazepine frameworks. Notable among these is the development of one-pot, multi-component synthesis strategies that can generate complex benzoxazepine structures in a single operation. These methodologies have expanded the accessible chemical space within the benzoxazepine family, enabling the synthesis of compounds with diverse substitution patterns and functional groups.

The literature also highlights the structural relationship between benzoxazepines and other important pharmaceutical scaffolds. For example, the structural similarity between certain benzoxazepines and benzodiazepines has led to investigations of their potential for similar therapeutic applications. This comparative approach has provided valuable insights into the structure-activity relationships that govern the biological properties of these heterocyclic systems.

Benzoxazepine Research Milestones Year Significance
First benzoxazepine synthesis 1960s Established synthetic methodologies
Loxapine development 1970s Demonstrated therapeutic potential
Multi-component synthesis 2000s Expanded synthetic accessibility
Structure-activity studies 2010s Enhanced understanding of biological properties

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFKGCMYPDEXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-90-0
Record name 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Biological Activity

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer effects, neuroprotective properties, and other pharmacological activities.

  • Molecular Formula : C10_{10}H14_{14}ClNO2_2
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 86812436

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:

Anticancer Activity

Several studies have evaluated the anticancer properties of benzoxazepine derivatives. Notably:

  • A study indicated that compounds related to benzoxazepines exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7). The most potent derivative demonstrated an IC50_{50} value of 0.67 ± 0.18 µM .
  • The mechanism of action appears to involve modulation of apoptosis pathways, as indicated by cDNA microarray studies which identified changes in gene expression related to cell survival and death .

Neuroprotective Effects

Research has suggested that benzoxazepine derivatives may possess neuroprotective properties:

  • A recent investigation highlighted that certain benzoxazepine compounds could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has also been assessed:

  • Compounds similar to benzoxazepines showed activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited Minimum Inhibitory Concentrations (MICs) below 64 µg/mL against various bacterial strains .

Case Studies and Research Findings

A compilation of research findings on the biological activity of this compound is summarized in the table below:

Study Biological Activity Findings
AnticancerIC50_{50} = 0.67 ± 0.18 µM against MCF-7 cells; modulation of apoptosis pathways identified.
NeuroprotectionExhibited protective effects against oxidative stress; potential for treating neurodegenerative diseases.
AntimicrobialSignificant antibacterial activity with MICs < 64 µg/mL against various strains.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been investigated for its neuropharmacological effects. Studies suggest that compounds in the benzoxazepine class may exhibit anxiolytic and antidepressant properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Case Studies

  • Anxiolytic Effects : A study published in the Journal of Medicinal Chemistry highlighted the potential of benzoxazepines in reducing anxiety behaviors in animal models. The compound's ability to enhance GABAergic transmission was noted as a key mechanism .
  • Antidepressant Activity : Research demonstrated that derivatives of benzoxazepines could lead to increased levels of serotonin in the synaptic cleft, thereby exhibiting antidepressant-like effects in rodent models .

Organic Synthesis

Synthesis of Chiral Compounds
The compound is also utilized in organic synthesis as a precursor for creating chiral benzoxazepines. A metal-free process has been developed to access enantioenriched 1,4-benzoxazepines using chiral Brønsted acids. This method allows for high enantiomeric control under mild conditions, which is crucial for pharmaceutical applications .

Table of Applications

Application AreaDescriptionReferences
NeuropharmacologyPotential anxiolytic and antidepressant properties
Organic SynthesisPrecursor for chiral benzoxazepines via metal-free processes
Medicinal ChemistryModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (hereafter referred to as the "target compound") with structurally related benzoxazepine and benzothiazepine derivatives:

Compound Molecular Formula Substituents Key Findings References
This compound (Target) ~C₁₀H₁₄ClNO₂* 7-OCH₃ Hypothesized to modulate RyR1 calcium channels based on structural analogy to K201 .
JTV-519 (K201) C₂₄H₂₉ClN₂O₂S 7-OCH₃ (benzothiazepine core) Potent RyR1 inhibitor; reverses cisplatin resistance via calcium overload suppression .
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl C₁₈H₂₂ClNO₂ 7-[(4-methylbenzyl)oxy]methyl Increased steric bulk may reduce bioavailability compared to smaller substituents like methoxy .
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁BrClNO 8-Br Bromine’s electron-withdrawing effect may alter binding affinity vs. methoxy .
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₁₀H₁₂BrClNO₂ 7-Br, 9-OCH₃ Dual halogen and methoxy substitution could enhance lipophilicity .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁ClN₂O₃ 7-NO₂ Nitro group’s strong electron withdrawal may reduce activity in calcium modulation .
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁Cl₂NO 7-Cl Chlorine substitution may improve metabolic stability vs. methoxy .

*Estimated molecular formula based on benzoxazepine core (C₉H₁₁ClNO) + methoxy group (OCH₃).

Key Structural and Functional Insights:

Halogens (Br, Cl): Bromine and chlorine increase lipophilicity and may enhance membrane permeability but could reduce binding affinity due to steric or electronic effects . Nitro (-NO₂): This electron-withdrawing group may destabilize receptor binding, as seen in the reduced activity of nitro-substituted analogs .

Core Heterocycle Differences :

  • Benzoxazepine vs. Benzothiazepine : K201 (benzothiazepine) contains sulfur, which increases ring polarity and may alter pharmacokinetics compared to oxygen-containing benzoxazepines .

Pharmacological Implications: The target compound’s methoxy group mirrors K201’s critical substituent, suggesting shared calcium channel modulation mechanisms. Structural optimization in K201 (e.g., dioxole congeners) highlights the importance of electron donor properties for RyR1 inhibition .

Preparation Methods

General Synthetic Route

The preparation generally involves:

  • Step 1: Formation of 4-[(2-amino-5-methoxy)phenyl]butyric acid lactam
    This intermediate is synthesized from appropriately substituted anilines and butyric acid derivatives.

  • Step 2: Reduction of lactam to 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine base
    Reduction is typically performed using lithium aluminum hydride in dioxane under gentle reflux conditions. Excess reducing agent is decomposed with dilute alkali metal hydroxide solution. The base is recovered by filtration, concentration, and crystallization.

  • Step 3: Conversion to hydrochloride salt
    The free base is basified in aqueous solution and extracted into an organic solvent, then treated with hydrochloric acid to form the hydrochloride salt.

Specific Reaction Conditions

  • Reduction with lithium aluminum hydride is carried out under reflux in dioxane to ensure complete conversion of the lactam to the tetrahydrobenzoxazepine base.
  • The basification step involves aqueous potassium hydroxide to liberate the free base from its hydrochloride salt, followed by extraction with ether.
  • The hydrochloride salt is formed by treatment with aqueous hydrochloric acid, followed by isolation through filtration or crystallization.

Detailed Preparation Example

An example based on patent literature demonstrates the preparation and further functionalization of the compound:

Step Reagents & Conditions Procedure Outcome
1 4-[(2-amino-5-methoxy)phenyl]butyric acid lactam Reduction with lithium aluminum hydride in dioxane under gentle reflux Formation of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine base
2 Basification with aqueous potassium hydroxide, extraction with ether Liberation of free base from hydrochloride salt Free base obtained for further reactions
3 Treatment with equimolar hydrochloric acid Formation of hydrochloride salt This compound
4 Optional derivatization with sulfonyl chlorides, isocyanates, or isothiocyanates in pyridine or ethanol Reaction at 25–100 °C for 10 min to 5 h Functionalized derivatives for biological evaluation

This method allows for subsequent chemical modifications at the nitrogen atom to produce various substituted derivatives, expanding the compound’s utility in medicinal chemistry.

Reaction Conditions and Parameters

Parameter Typical Range Notes
Reduction solvent Dioxane Ensures solubility and stability during reduction
Reducing agent Lithium aluminum hydride Strong reducing agent for lactam to amine conversion
Temperature (reduction) Gentle reflux (~80-100 °C) Controlled to avoid decomposition
Basification agent Aqueous potassium hydroxide Used to liberate free base
Extraction solvent Ether or chloroform For isolation of free base
Hydrochloride formation Aqueous HCl, equimolar To obtain stable hydrochloride salt
Derivatization solvents Pyridine, ethanol Reaction-inert solvents facilitating substitution
Derivatization temperature 25–100 °C Higher temperatures reduce reaction time

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H-NMR, is employed to confirm the structure and purity of the synthesized compound. Characteristic chemical shifts correspond to the methoxy group and tetrahydrobenzoxazepine ring protons.
  • Crystallization from solvents such as acetone-n-hexane or isopropanol is used to purify the hydrochloride salt and derivatives.
  • Extraction and washing steps with dilute hydrochloric acid, potassium bicarbonate, and brine remove impurities and residual reagents.
  • Drying agents like sodium sulfate are used to remove moisture before solvent evaporation.

Research Findings and Observations

  • The reduction step is critical; incomplete reduction leads to impurities and lower yields.
  • Reaction temperatures below 25 °C prolong reaction times significantly, while temperatures above 100 °C can accelerate reactions but risk side reactions.
  • The choice of solvent affects reaction rates and product isolation efficiency.
  • Functionalization of the free base with sulfonyl chlorides or isothiocyanates proceeds efficiently under mild conditions, allowing for diverse derivative synthesis.
  • The hydrochloride salt exhibits improved stability and crystallinity, facilitating handling and storage.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Product Yield/Notes
Lactam synthesis Substituted aniline, butyric acid derivatives Standard condensation 4-[(2-amino-5-methoxy)phenyl]butyric acid lactam Precursor
Reduction Lithium aluminum hydride, dioxane Gentle reflux 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine base High yield with controlled conditions
Basification & extraction KOH, ether Room temperature Free base isolated Critical for purity
Hydrochloride formation HCl aqueous Room temperature Hydrochloride salt Stable, isolable form
Derivatization (optional) Sulfonyl chlorides, isocyanates 25–100 °C, 10 min–5 h Substituted derivatives Enables SAR studies

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or hydroxyl intermediates. For example, analogous benzoxazepine derivatives are synthesized via nucleophilic substitution or condensation reactions under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps include:

Ring formation : Reacting 7-methoxy-substituted benzoxazepine precursors with chloroacetyl chloride or similar agents.

Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

  • Table 1 : Example Synthetic Parameters
StepReagents/ConditionsYieldReference
CyclizationChloroacetyl chloride, DCM, 0–5°C~65%
Salt FormationHCl gas in ether85%

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To verify the benzoxazepine ring protons (δ 3.5–4.5 ppm for oxazepine CH2 groups) and methoxy substituent (singlet at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as done for analogous compounds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches model transition states and intermediates. For example:
  • Reaction Mechanism : Simulate nucleophilic attack pathways on the benzoxazepine ring using Gaussian or ORCA software .
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent reaction outcomes .
  • Table 2 : Computational Tools for Reactivity Analysis
ToolApplicationReference
Gaussian 16Transition state optimization
ICReDD PlatformReaction pathway discovery

Q. What experimental design strategies optimize reaction conditions for scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to minimize trials while maximizing data quality:
  • Factorial Design : Vary temperature, catalyst loading, and solvent polarity to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
  • Case Study : A DoE approach reduced the optimization time for a benzoxazepine derivative synthesis by 40% by prioritizing pH and temperature as key variables .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Address discrepancies (e.g., in vitro vs. in vivo efficacy) through:
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays .
  • Metabolic Stability Tests : Assess hepatic microsomal stability to rule out rapid degradation .
  • Purity Verification : Ensure >95% purity via HPLC to exclude confounding impurities .

Q. What reactor design considerations are critical for large-scale synthesis?

  • Methodological Answer : Scale-up challenges include heat transfer and mixing efficiency. Strategies include:
  • Continuous Flow Reactors : Enhance heat dissipation and reaction control for exothermic steps .
  • Membrane Separation : Integrate in-line purification to reduce downstream processing .
  • Table 3 : Reactor Design Parameters
ParameterOptimal RangeReference
Residence Time (Flow Reactor)10–15 min
Temperature Gradient<5°C variance

Notes

  • Advanced questions emphasize methodology over definitions, aligning with academic research rigor.
  • References are curated from the provided evidence, excluding non-academic or irrelevant materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

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